molecular formula C7H6N2O3 B8717774 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine

5-Nitro-2,3-dihydrofuro[3,2-b]pyridine

Cat. No. B8717774
M. Wt: 166.13 g/mol
InChI Key: CPTDYXQLDXOWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273761B2

Procedure details

To a solution of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (7.41 g, 44.6 mmol) in methanol (100 mL) was added palladium-carbon powder (500 mg), and the mixture was stirred at room temperature for 16 hr under a hydrogen atmosphere. The catalyst was filtered through celite, and the filtrate was concentrated under reduced pressure. The residue was purified by recrystallization (ethyl acetate/hexane) to give the title compound (4.87 g, yield 80%).
Quantity
7.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[C:8]2[CH2:10][CH2:11][O:12][C:7]2=[CH:6][CH:5]=1)([O-])=O>CO.[C].[Pd]>[O:12]1[C:7]2[C:8](=[N:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:10][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
7.41 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(=N1)CCO2
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hr under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by recrystallization (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCC2=NC(=CC=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.